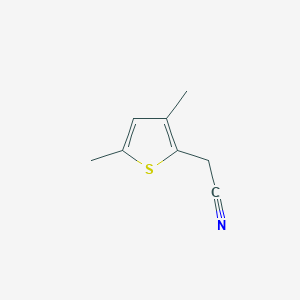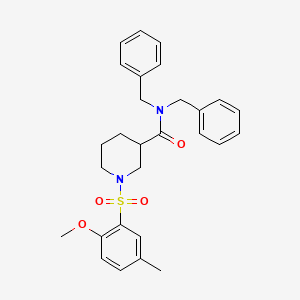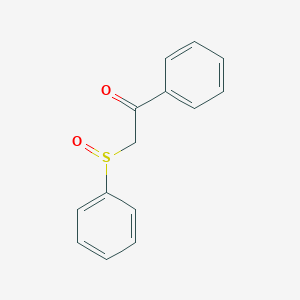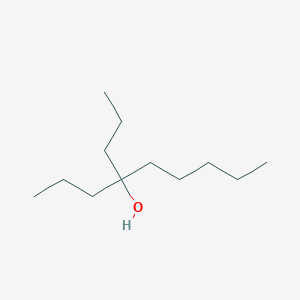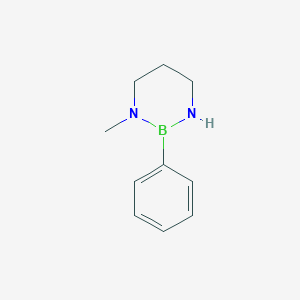
1-Methyl-2-phenyl-1,3,2-diazaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1,3,2-diazaborinane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron-nitrogen heterocyclic ring structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,3,2-diazaborinane can be synthesized through the reaction of 3-aminopropylamine with phenylboronic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2). The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1,3,2-diazaborinane has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug development due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Methyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 1-Methyl-2-phenyl-1,3,2-diazaborine
- Hexahydro-1-methyl-2-phenyl-1,3,2-diazaborine
Comparison: 1-Methyl-2-phenyl-1,3,2-diazaborinane is unique due to its specific boron-nitrogen heterocyclic structure, which imparts distinct reactivity compared to other boron-containing compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from similar compounds .
Properties
CAS No. |
6063-74-7 |
|---|---|
Molecular Formula |
C10H15BN2 |
Molecular Weight |
174.05 g/mol |
IUPAC Name |
1-methyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C10H15BN2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
InChI Key |
LYRSFANJKMRTLW-UHFFFAOYSA-N |
Canonical SMILES |
B1(NCCCN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
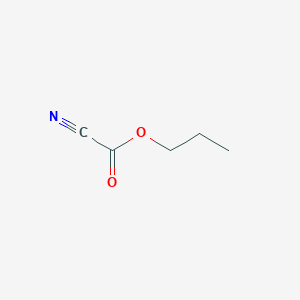
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


